3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both pyridine and thiadiazole rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple chlorine atoms and the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of scientific research.
Properties
CAS No. |
1179361-02-4 |
|---|---|
Molecular Formula |
C7H3Cl3N4S |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
3-(3,4,5-trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H3Cl3N4S/c8-2-1-12-5(4(10)3(2)9)6-13-7(11)15-14-6/h1H,(H2,11,13,14) |
InChI Key |
FCMIYFNTTWVLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C2=NSC(=N2)N)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3,4,5-trichloropyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 3,4,5-trichloropyridine-2-amine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring, which may have different biological activities.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the trichloropyridine group enhances the efficacy against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Thiadiazole derivatives are known to interact with cellular pathways involved in apoptosis and cell cycle regulation. In vitro studies have demonstrated that such compounds can induce cytotoxicity in cancer cell lines.
Pesticidal Activity
The compound's structure suggests potential as a pesticide due to its ability to inhibit key enzymes in pests. Thiadiazole derivatives have been studied for their effectiveness against agricultural pests, providing an alternative to traditional pesticides.
Enzyme Inhibition
Mechanistic studies have highlighted the role of this compound as an inhibitor of acetylcholinesterase (AChE). This inhibition is crucial for developing compounds aimed at treating neurodegenerative diseases such as Alzheimer's.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole ring followed by chlorination processes to introduce the trichloro substituents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The presence of chlorine atoms and the thiadiazole ring enhances its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichloropyridine-2-amine: A precursor in the synthesis of the target compound.
1,2,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents on the pyridine ring.
Uniqueness
3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of multiple chlorine atoms on the pyridine ring and the presence of the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(3,4,5-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound based on available research findings.
- Molecular Formula : C7H4Cl3N3S
- Molecular Weight : 236.6 g/mol
- CAS Number : 131986-28-2
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to higher values depending on the specific derivative and its substituents .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| This compound | S. aureus | 62.5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia). The reported IC50 for certain thiadiazole derivatives against MCF-7 cells is approximately 0.28 µg/mL . This suggests that this compound may exhibit similar properties due to its structural characteristics.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
Case Studies
Several case studies illustrate the biological activity of thiadiazole compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed zones of inhibition against Salmonella typhi and E. coli, indicating strong antimicrobial potential.
- Anticancer Mechanisms : Research involving various thiadiazoles has indicated their potential in targeting cancer cell proliferation through mechanisms such as inhibition of DNA synthesis and induction of apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
